6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Overview
Description
6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is an aporphine alkaloid1. It is also known by other names such as (+/-)-Apomorphine and 6a-.beta.-Aporphine-10,11-diol1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is related to other compounds like (4R,6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-4,11-diol2 and 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline3. The synthesis of these related compounds might provide insights into the possible synthesis pathways for 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol.Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem45. The molecular formula is C17H17NO216.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, its related compounds have been computed by PubChem45.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.32 g/mol16. More detailed properties can be found in databases like PubChem16.Scientific Research Applications
Structural and Spectral Assignments : Novel heterocycles derived from the alkaloid boldine, which includes structures similar to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, have been studied for their complete structural and spectral assignments using one- and two-dimensional NMR techniques (Sobarzo-Sánchez et al., 2001).
Antioxidant Properties : Boldine, a compound structurally related to 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, is noted for its antioxidant properties. This highlights potential applications in oxidative stress-related conditions (Asencio et al., 1996).
Surface Enhanced Raman Scattering (SERS) Study : The antioxidant alkaloid boldine, structurally similar to the compound , was studied using prismatic silver nanoparticles in a SERS study. This indicates potential applications in analytical chemistry for studying complex organic molecules (Herrera et al., 2014).
Metabolic and Pharmacokinetic Studies : Glaucine, another related compound, has been studied for its metabolism by human cytochrome P450s, indicating its pharmacokinetic properties and potential drug interactions (Meyer et al., 2013).
Synthetic Approaches : Research on the synthesis of racemic versions of similar compounds highlights the potential for developing synthetic pathways for pharmaceutical applications (Bänziger et al., 2000).
Structural Examination : Studies on the molecular structure of compounds like (Z)‐N‐Formylnornuciferin, which shares structural similarities, provide insights into the molecular geometry and potential reactivity of these types of compounds (Simonsen et al., 1996).
Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, similar to the compound , have been synthesized and evaluated for antitubercular activity, suggesting potential applications in antimicrobial research (Kantevari et al., 2011).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, databases like PubChem provide safety/hazards/toxicity information4.
Future Directions
The future directions of this compound are not explicitly mentioned in the search results. However, given its related compound’s use in the treatment of Parkinson’s disease and erectile dysfunction6, it could potentially have similar applications.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859022 | |
Record name | (+/-)-Apomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
CAS RN |
61503-74-0 | |
Record name | (+/-)-Apomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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